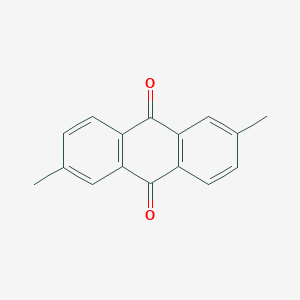

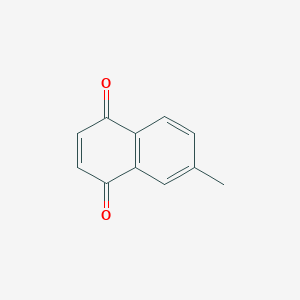

5-アミノ-3-(2-チエニル)ピラゾール

概要

説明

科学的研究の応用

DL-guanidinoethylmercaptosuccinic acid has a wide range of applications in scientific research:

作用機序

生化学分析

Cellular Effects

It is known that the compound can have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and can undergo degradation over time .

Dosage Effects in Animal Models

It is known that the compound can have toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can interact with various transporters and binding proteins .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles within the cell .

準備方法

合成経路と反応条件

DL-グアニジノエチルメルカプトコハク酸の合成は、通常、メルカプトコハク酸エチルとグアニジンとの反応を伴います . 反応条件には、エタノールやメタノールなどの溶媒の使用が含まれ、反応が完全に進行するように、還流条件下で行われます . 生成物は、再結晶またはクロマトグラフィーによって精製され、高純度レベルが達成されます .

工業的製造方法

DL-グアニジノエチルメルカプトコハク酸の工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 連続フロー反応器と自動精製システムの使用により、製造プロセスの効率と収率が向上します . 高性能液体クロマトグラフィー(HPLC)などの品質管理対策が採用され、最終製品の一貫性と純度が確保されます .

化学反応の分析

反応の種類

DL-グアニジノエチルメルカプトコハク酸は、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

酸化: ジスルフィドとスルホキシド.

還元: チオール誘導体.

科学研究での応用

DL-グアニジノエチルメルカプトコハク酸は、科学研究において幅広い用途があります。

類似化合物との比較

DL-グアニジノエチルメルカプトコハク酸は、エンケファリンコンバーターゼの阻害剤としての高い特異性と効力を持つため、ユニークなものです . 類似の化合物には、次のものがあります。

DL-2-メルカプトメチル-3-グアニジノエチルチオプロパン酸: 同様の用途を持つ別の強力な阻害剤.

チア脂肪酸: 構造内に硫黄原子を持つ化合物であり、DL-グアニジノエチルメルカプトコハク酸と一部の化学的性質を共有しています.

比較すると、DL-グアニジノエチルメルカプトコハク酸は、カルボキシペプチダーゼB様酵素に対する高い親和性と特異性を備えていることが際立っています .

特性

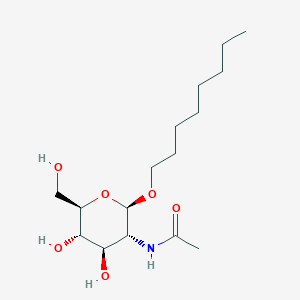

IUPAC Name |

5-thiophen-2-yl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXSOLYKLZBJHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80335160 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96799-03-0 | |

| Record name | 5-Amino-3-(2-thienyl)pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80335160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(thiophen-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

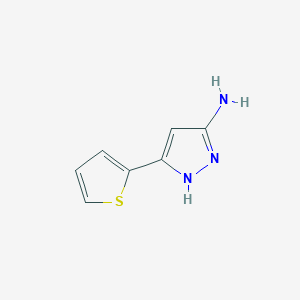

Q1: What are the potential applications of 5-Amino-3-(2-thienyl)pyrazole in environmental remediation?

A1: Research indicates that 5-Amino-3-(2-thienyl)pyrazole exhibits promise in the field of environmental remediation, specifically for the removal of heavy metals from aqueous solutions. One study investigated the use of carboxylated multiwalled carbon nanotubes (c-MWCNTs) modified with 5-Amino-3-(2-thienyl)pyrazole (termed p-MWCNTs) for the adsorption of cadmium ions (Cd2+) and arsenic ions (As3+). [] The study found that the modification of the carbon nanotubes with 5-Amino-3-(2-thienyl)pyrazole significantly enhanced their adsorption capacity for these heavy metal ions. This suggests that 5-Amino-3-(2-thienyl)pyrazole could potentially be incorporated into materials designed for water treatment and heavy metal removal applications.

Q2: How does 5-Amino-3-(2-thienyl)pyrazole interact with biological systems, particularly enzymes?

A2: 5-Amino-3-(2-thienyl)pyrazole has been investigated for its interactions with specific enzymes, offering insights into its potential biological activity. One study focused on the crystal structure of TrmD, a tRNA-(N1G37) methyltransferase found in Mycobacterium abscessus, in complex with 5-Amino-3-(2-thienyl)pyrazole. [] While the abstract doesn't provide detailed information about the interaction mechanism, the formation of a complex between 5-Amino-3-(2-thienyl)pyrazole and TrmD suggests potential inhibitory activity against this enzyme. This finding could be valuable for further research exploring the compound's potential as a lead compound for developing new antibacterial agents, particularly against Mycobacterium abscessus.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)

![(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B15434.png)

![3-[(Tert-butyldimethylsilyl)oxy]-1-propanal](/img/structure/B15443.png)